Synthesis pathway and yield for 3-cyano-N-(1H-indazol-6-yl)benzamide
Synthesis pathway and yield for 3-cyano-N-(1H-indazol-6-yl)benzamide
An In-depth Technical Guide to the Synthesis of 3-cyano-N-(1H-indazol-6-yl)benzamide
Abstract
This technical guide provides a comprehensive, research-grounded pathway for the synthesis of 3-cyano-N-(1H-indazol-6-yl)benzamide, a molecule incorporating two pharmacologically significant scaffolds: 3-cyanobenzamide and 6-aminoindazole. As no direct, established protocol is widely documented for this specific compound, this guide outlines a robust and logical three-stage retrosynthetic strategy. The synthesis is designed around the preparation of two key precursors, 6-amino-1H-indazole and 3-cyanobenzoic acid, followed by their efficient coupling to form the final amide bond. Each stage is presented with detailed, step-by-step protocols, mechanistic insights, and justifications for the selected methodologies, drawing from established and authoritative chemical literature. This document is intended for researchers, medicinal chemists, and drug development professionals requiring a practical and scientifically rigorous approach to synthesizing this and structurally related molecules.
Introduction: Rationale and Synthetic Strategy
The indazole ring system is a prominent scaffold in medicinal chemistry, found in numerous compounds with demonstrated anticancer and anti-inflammatory properties.[1][2][3][4] Similarly, the benzamide functional group is a cornerstone of many marketed pharmaceuticals. The target molecule, 3-cyano-N-(1H-indazol-6-yl)benzamide, combines these features, making it a compound of interest for discovery chemistry programs.
Our synthetic approach is predicated on a convergent strategy, which involves the independent synthesis of the core amine and carboxylic acid fragments, followed by their final assembly. This method offers flexibility and allows for the purification of intermediates, often leading to a purer final product.
The overall synthetic pathway is illustrated below:
Figure 1: Overall three-stage synthetic pathway.
Part 1: Synthesis of Precursor 1: 6-Amino-1H-indazole
The most direct and high-yielding route to 6-amino-1H-indazole is through the catalytic hydrogenation of commercially available 6-nitro-1H-indazole.[5] This reaction is clean, efficient, and proceeds under mild conditions.
Mechanism: The reaction proceeds via heterogeneous catalysis. Hydrogen gas adsorbs onto the surface of the palladium catalyst, where it dissociates into hydrogen atoms. The nitro group of the indazole also coordinates to the catalyst surface, allowing for the stepwise reduction to the amine by the adsorbed hydrogen atoms, with water as the only byproduct.
Experimental Protocol: Reduction of 6-Nitro-1H-indazole
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Reaction Setup: To a flask suitable for hydrogenation, add 6-nitro-1H-indazole and methanol.
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Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the mixture.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (1 atm). Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously overnight at room temperature under a hydrogen atmosphere (a balloon can be used to maintain pressure).
-
Monitoring: Monitor the reaction for completion by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely and handle with care.
-
Isolation: Wash the filter cake with additional methanol. Concentrate the combined filtrate under reduced pressure to yield 6-amino-1H-indazole as a solid.
Data Presentation: Reagent Table
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| 6-Nitro-1H-indazole | 163.12 | 25.0 g | 0.153 | 1.0 |
| 10% Pd/C | N/A | 2.0 g | N/A | Catalyst |
| Methanol | 32.04 | 250 mL | N/A | Solvent |
| Hydrogen (H₂) | 2.02 | 1 atm | Excess | N/A |
| Product | M.W. ( g/mol ) | Theoretical Yield | Reported Yield | |
| 6-Amino-1H-indazole | 133.15 | 20.4 g | 18.5 g (94%)[5] |
Part 2: Synthesis of Precursor 2: 3-Cyanobenzoic Acid
3-Cyanobenzoic acid is a stable, crystalline solid that serves as a key building block.[6] While several methods exist for its synthesis, including the oxidation of 3-methylbenzonitrile or the Sandmeyer reaction of 3-aminobenzoic acid, a robust industrial process involves a two-step sequence from 3-cyanotoluene.[7] This pathway, involving chlorination followed by oxidation, provides high yields and purity.
Experimental Protocol: Synthesis from 3-Cyanotoluene
Step A: Chlorination of 3-Cyanotoluene
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Reaction Setup: In a reaction vessel equipped for gas introduction and under a fume hood, charge 3-cyanotoluene.
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Reaction: Initiate the reaction by bubbling chlorine gas through the starting material. The reaction is typically initiated by UV light or a radical initiator.
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Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion to 3-chloromethyl cyanophenyl is achieved.
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Isolation: Once complete, the reaction mixture can be distilled under reduced pressure to purify the 3-chloromethyl cyanophenyl intermediate.
Step B: Oxidation to 3-Cyanobenzoic Acid
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Reaction Setup: To a reaction flask, add the 3-chloromethyl cyanophenyl intermediate, along with catalysts such as vanadyl sulfate and sodium tungstate, and a phase transfer catalyst like benzyltriethylammonium chloride.[7]
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Oxidation: Add hydrogen peroxide (H₂O₂) dropwise to the heated reaction mixture.
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Reaction: Maintain heating and stirring until the oxidation is complete (monitor by TLC or HPLC).
-
Workup: Cool the reaction mixture to room temperature. The product will precipitate.
-
Isolation: Filter the solid, wash the filter cake with water, and then recrystallize from a suitable solvent like ethanol to obtain pure 3-cyanobenzoic acid.[7]
Data Presentation: Reagent Table (Step B)
| Reagent | M.W. ( g/mol ) | Example Amount | Moles | Equiv. |
| 3-Chloromethyl cyanophenyl | 151.59 | 20.0 g | 0.132 | 1.0 |
| Hydrogen Peroxide (30%) | 34.01 | ~45 mL | ~0.44 | ~3.3 |
| Catalysts | N/A | Catalytic | N/A | N/A |
| Product | M.W. ( g/mol ) | Theoretical Yield | Reported Yield | |
| 3-Cyanobenzoic Acid | 147.13 | 19.4 g | Up to 90%[7] |
Part 3: Final Stage: Amide Coupling
The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[8] Direct condensation of a carboxylic acid and an amine requires harsh conditions. Therefore, activating the carboxylic acid with a coupling reagent is the preferred method. A widely used and reliable system for this transformation is the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[9] This combination minimizes side reactions and suppresses racemization in chiral substrates.
Mechanism: The carboxylic acid (3-cyanobenzoic acid) first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an active ester. This HOBt ester is more stable than the O-acylisourea but is highly reactive towards the amine (6-amino-1H-indazole), which performs a nucleophilic attack on the carbonyl carbon to form the desired amide bond, regenerating HOBt and releasing an N,N'-disubstituted urea byproduct.
Figure 2: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol: EDC/HOBt Coupling
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-cyanobenzoic acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add HOBt, followed by EDC hydrochloride. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add 6-amino-1H-indazole to the reaction mixture, followed by a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the EDC hydrochloride salt.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, or until completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into water. This will often precipitate the crude product and helps to dissolve the urea byproduct and other water-soluble reagents.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.[10] Concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the final product, 3-cyano-N-(1H-indazol-6-yl)benzamide.
Data Presentation: Reagent Table
| Reagent | M.W. ( g/mol ) | Moles | Equiv. |
| 3-Cyanobenzoic Acid | 147.13 | 1.0 mmol | 1.0 |
| 6-Amino-1H-indazole | 133.15 | 1.0 mmol | 1.0 |
| EDC.HCl | 191.70 | 1.2 mmol | 1.2 |
| HOBt | 135.12 | 1.2 mmol | 1.2 |
| Triethylamine (TEA) | 101.19 | 3.0 mmol | 3.0 |
| DMF | 73.09 | - | Solvent |
| Product | M.W. ( g/mol ) | Theoretical Yield | Estimated Yield |
| 3-cyano-N-(1H-indazol-6-yl)benzamide | 262.27 | 262 mg | 70-90% |
Conclusion
This guide has detailed a logical and experimentally sound three-stage synthesis for 3-cyano-N-(1H-indazol-6-yl)benzamide. The proposed pathway relies on well-established and high-yielding chemical transformations: catalytic hydrogenation for the amine synthesis, a robust chlorination/oxidation sequence for the carboxylic acid, and a highly efficient EDC/HOBt-mediated amide coupling. By following these protocols, researchers can reliably access the target molecule for further investigation in drug discovery and development programs. Optimization of reaction conditions, particularly in the final coupling step, may further enhance the overall yield and purity.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Prakash, G. K. S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 7, 109-115. [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]
-
Bentham Science. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(8). [Link]
-
Nguyen, H. T. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44927-44937. [Link]
- Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.
- Google Patents. (n.d.).
-
Abás, C., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 24(15), 2796. [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Lee, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748-764. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]
- 6. CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 7. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]
- 8. hepatochem.com [hepatochem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
